N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine
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Overview
Description
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 on the pyrimidine ring, a methyl group at position 4, and an isopropylamine group attached to the methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine typically involves the reaction of 2,6-dichloropyrimidine with isopropylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining the temperature between 0°C to 25°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichloro-pyrimidin-4-yl)-dimethyl-amine
- (2,6-Dichloro-pyrimidin-4-yl)-acetic acid methyl ester
- (2,6-Dichloro-pyrimidin-4-yl)-methyl-amino-acetic acid
Uniqueness
N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
N-[(2,6-dichloropyrimidin-4-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-5(2)11-4-6-3-7(9)13-8(10)12-6/h3,5,11H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCAVQIQICQJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693766 |
Source
|
Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-44-9 |
Source
|
Record name | 4-Pyrimidinemethanamine, 2,6-dichloro-N-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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